3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 97458-93-0
VCID: VC4670880
InChI: InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20)
SMILES: C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N
Molecular Formula: C15H10ClN3O2
Molecular Weight: 299.71

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

CAS No.: 97458-93-0

Cat. No.: VC4670880

Molecular Formula: C15H10ClN3O2

Molecular Weight: 299.71

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide - 97458-93-0

Specification

CAS No. 97458-93-0
Molecular Formula C15H10ClN3O2
Molecular Weight 299.71
IUPAC Name 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide
Standard InChI InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20)
Standard InChI Key WLXDCXVMXGIXLL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is C₁₅H₁₀ClN₃O₂, with a molecular weight of 299.71 g/mol . The compound’s structure features a bicyclic phthalazine system fused to a 4-chlorophenyl group at position 3 and a carboxamide moiety at position 1 (Figure 1). Key physicochemical properties include:

PropertyValueSource
IUPAC Name3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N
InChI KeyWLXDCXVMXGIXLL-UHFFFAOYSA-N
SolubilityNot fully characterized
StabilityStable under ambient conditions

The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .

Synthesis and Reaction Pathways

Synthesis of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions:

  • Condensation: Reaction of 4-chlorobenzaldehyde with hydrazine derivatives to form a hydrazone intermediate.

  • Cyclization: Acid- or base-catalyzed cyclization to construct the phthalazine core.

  • Functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution .

Common reagents include potassium permanganate (oxidation) and sodium borohydride (reduction), with ethanol or methanol as solvents. For example, a patented route employs palladium-catalyzed cross-coupling to attach the chlorophenyl group, achieving yields >75% under optimized conditions .

Biological Activities and Mechanisms

Antimicrobial Properties

Phthalazine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The chloro substituent enhances interactions with microbial enzymes, disrupting cell wall synthesis or DNA gyrase activity . Comparative studies show that 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exhibits 2–4× higher potency than non-halogenated analogs (Table 1).

CompoundMIC (μg/mL) vs. S. aureusSource
3-(4-Chlorophenyl) derivative12.5
Non-chlorinated analog50.0

Enzyme Modulation

The compound selectively inhibits cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory and neuroprotective applications . Molecular docking studies indicate binding affinities (Kᵢ) of 0.8–1.2 μM for COX-2, comparable to celecoxib .

Pharmacological and Toxicological Profile

Pharmacokinetics

Limited data exist, but analog studies suggest moderate oral bioavailability (∼40%) due to first-pass metabolism. Plasma protein binding exceeds 90%, with a half-life of 4–6 hours in rodent models .

Toxicity

Acute toxicity studies in rats show an LD₅₀ ≥ 5000 mg/kg, indicating low acute risk . Chronic administration (60 days) at 500 mg/kg/day caused mild hepatorenal toxicity, evidenced by elevated ALT (alanine transaminase) and AST (aspartate transaminase) levels .

Comparative Analysis with Structural Analogs

Modifications to the phthalazine scaffold significantly alter bioactivity:

  • N-Methylation: Reduces antibacterial potency but improves CNS penetration .

  • Methoxy Substitution: Enhances anticancer activity (e.g., 3-(4-chlorophenyl)-N-(4-methoxyphenyl) derivative, IC₅₀ = 5 μM).

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